Compound Description: This compound served as a potent, water-soluble inhibitor of human blood platelet cAMP phosphodiesterase and displayed effective antithrombotic activity in animal models. Despite demonstrating 25% oral bioavailability in rats, further pharmacokinetic studies in monkeys revealed less than 5% bioavailability due to significant first-pass hepatic biotransformation. []
Relevance: While structurally distinct from 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea, Compound 2 highlights the exploration of diverse heterocyclic systems and substituents to optimize desired biological activities, such as antithrombotic properties. This research emphasizes the importance of structural modifications in modulating pharmacological profiles and pharmacokinetic properties. []
Compound Description: This compound demonstrated significant improvements in pharmacokinetic parameters compared to previously reported 1-adamantylurea-based soluble epoxide hydrolase (sEH) inhibitors. Notably, it exhibited a 7-fold increase in potency, a 65-fold increase in Cmax, and a 3300-fold increase in AUC compared to its adamantane analog, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea. Furthermore, Compound 52 demonstrated a 1000-fold increase in potency relative to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model in mice. []
Relevance: This compound shares the core structure of a piperidine ring linked to a urea moiety with 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea, indicating a potential scaffold for developing sEH inhibitors. The research emphasizes the impact of substituent modifications on both pharmacological activity and pharmacokinetic properties within this structural class. []
3. 1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt (Palosuran/ACT-058362) []
Compound Description: Identified as a potent and specific antagonist for the human urotensin receptor (UT receptor), Palosuran demonstrates high affinity in the low nanomolar range and a competitive mode of antagonism, albeit requiring prolonged incubation times. It effectively inhibits urotensin-II (U-II)-induced calcium mobilization and mitogen-activated protein kinase phosphorylation. Interestingly, Palosuran exhibits a 100-fold lower binding affinity for the rat UT receptor compared to the human UT receptor. In vivo studies revealed its ability to prevent the no-reflow phenomenon following renal artery clamping in rats without impacting blood pressure. Additionally, it demonstrated efficacy in preventing subsequent acute renal failure and histological consequences of ischemia. []
Relevance: This compound, like 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea, features a substituted piperidine ring linked to a urea moiety. This structural similarity highlights the potential of this scaffold for targeting diverse receptors and underscores the importance of substituent modifications in achieving desired pharmacological activity and receptor selectivity. []
Compound Description: This quinazoline derivative emerged as a potentially promising atypical antipsychotic candidate due to its high affinity for serotonin 5-HT2A and dopamine D2 receptors. []
Relevance: Although the core structure differs, Compound 15 shares the 4-fluorobenzoyl piperidine substituent with 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea. This structural commonality suggests that this specific substituent might contribute to binding affinity for serotonin and dopamine receptors. []
Compound Description: This compound exhibits potent 5-HT2 antagonist activity in vitro. []
Relevance: While structurally distinct from 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea, Compound 9 belongs to the same broad chemical class of heterocyclic compounds containing a piperidine ring. This inclusion underscores the relevance of exploring diverse heterocyclic frameworks incorporating piperidine for identifying compounds with 5-HT2 antagonist activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.